molecular formula C12H24MgO15 B12068023 Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

Cat. No.: B12068023
M. Wt: 432.62 g/mol
InChI Key: IAKLPCRFBAZVRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium D-gluconate hydrate: is a compound with the chemical formula C12H22MgO14 · xH2O . It is the magnesium salt of D-gluconic acid and is commonly used as a mineral supplement. This compound is known for its high bioavailability, making it an effective source of magnesium for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium D-gluconate hydrate can be synthesized by reacting D-gluconic acid with magnesium oxide. The reaction typically involves mixing the two reactants in a specific molar ratio and allowing the reaction to proceed in an aqueous medium. The product is then crystallized from the solution .

Industrial Production Methods: In industrial settings, the production of magnesium D-gluconate hydrate involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and dried to obtain the final crystalline form .

Chemical Reactions Analysis

Types of Reactions: Magnesium D-gluconate hydrate primarily undergoes chelation reactions due to the presence of gluconic acid, which is a strong chelating agent. It can chelate with various metal ions such as calcium, iron, aluminum, and copper .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and may require adjusting the pH to optimize the reaction conditions. Common reagents include metal salts and acids or bases to adjust the pH .

Major Products: The major products of these reactions are the corresponding metal gluconates, which are used in various applications, including as dietary supplements and in industrial processes .

Scientific Research Applications

Chemistry: In chemistry, magnesium D-gluconate hydrate is used as a reagent for various analytical and synthetic purposes. Its chelating properties make it useful in complexometric titrations and as a stabilizer for certain reactions .

Biology: In biological research, magnesium D-gluconate hydrate is used to study the role of magnesium in cellular processes. It is also used in cell culture media to provide a source of magnesium for growing cells .

Medicine: Medically, magnesium D-gluconate hydrate is used as a supplement to treat or prevent magnesium deficiency. It is also studied for its potential benefits in conditions such as hypertension and preeclampsia .

Industry: In industrial applications, magnesium D-gluconate hydrate is used as a food additive to regulate acidity and as a chelating agent in various processes .

Comparison with Similar Compounds

  • Calcium D-gluconate
  • Zinc D-gluconate
  • Copper D-gluconate
  • Sodium D-gluconate
  • Potassium D-gluconate

Comparison: Magnesium D-gluconate hydrate is unique due to its high bioavailability and specific role in magnesium supplementation. While other gluconates like calcium D-gluconate and zinc D-gluconate are also used for their respective mineral supplementation, magnesium D-gluconate hydrate is particularly effective in treating magnesium deficiency and related conditions .

Properties

Molecular Formula

C12H24MgO15

Molecular Weight

432.62 g/mol

IUPAC Name

magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

InChI

InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

IAKLPCRFBAZVRW-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.